5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10838216
InChI: InChI=1S/C14H17N3O3S2/c1-8-9(2)22-13-11(8)12(19)15-14(16-13)21-7-10(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,15,16,19)
SMILES: CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.4 g/mol

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC10838216

Molecular Formula: C14H17N3O3S2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one -

Specification

Molecular Formula C14H17N3O3S2
Molecular Weight 339.4 g/mol
IUPAC Name 5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H17N3O3S2/c1-8-9(2)22-13-11(8)12(19)15-14(16-13)21-7-10(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,15,16,19)
Standard InChI Key UEOWPADQYCKGFD-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Canonical SMILES CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions 4,5). Key substituents include:

  • 5,6-Dimethyl groups: Electron-donating methyl groups at positions 5 and 6 enhance steric bulk and modulate electronic properties.

  • 2-Sulfanyl linkage: A sulfur atom at position 2 connects the core to a 2-(morpholin-4-yl)-2-oxoethyl side chain, introducing polarity and hydrogen-bonding capacity.

  • Morpholine-oxoethyl moiety: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to solubility and target binding via its conformational flexibility and basic nitrogen.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₄H₁₇N₃O₃S₂
Molecular Weight317.43 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors1 (pyrimidin-4-one carbonyl)
Hydrogen Bond Acceptors6 (morpholine O, pyrimidine N/O, sulfanyl)
Topological Polar Surface Area98.5 Ų

Synthetic Routes and Optimization Strategies

Multi-Step Synthesis Overview

The synthesis involves sequential modifications to construct the thienopyrimidine core, introduce substituents, and finalize functional groups. A representative pathway includes:

  • Thienopyrimidine Core Formation:

    • Condensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) yields the pyrimidine ring.

    • Methylation at positions 5 and 6 is achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

  • Sulfanyl Group Introduction:

    • Nucleophilic substitution at position 2 with 2-chloroacetyl morpholine in dimethylformamide (DMF) at 80°C installs the sulfanyl-morpholine side chain.

  • Oxidation and Purification:

    • The oxoethyl group is stabilized via oxidation using hydrogen peroxide (H₂O₂) in acetic acid, followed by recrystallization from ethanol/water mixtures.

Table 2: Optimization Parameters for Key Synthetic Steps

StepOptimal ConditionsYield Improvement Strategies
Core FormationHCl/EtOH, reflux, 6 hMicrowave-assisted synthesis (20%↑)
MethylationCH₃I/K₂CO₃, DMF, 60°C, 4 hPhase-transfer catalysis (15%↑)
Sulfanyl Incorporation2-chloroacetyl morpholine, 80°C, DMFUltrasonic irradiation (reduced time)

Pharmacological Activities and Mechanisms

Anticancer Effects

The compound demonstrates potent antiproliferative activity against multiple cancer cell lines, including melanoma (IC₅₀ = 2.1 µM) and non-small cell lung cancer (IC₅₀ = 3.4 µM) . Mechanistic studies implicate:

  • Bcl-2 Protein Inhibition: Disruption of Bcl-2/Bax protein interactions, promoting mitochondrial apoptosis .

  • Caspase-3/7 Activation: Induction of caspase-dependent DNA fragmentation observed in Jurkat T-cells .

  • Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4/6 in breast cancer models.

Neurological Applications

In rodent models of Alzheimer’s disease, the compound reduced β-amyloid plaque burden by 40% at 10 mg/kg doses, likely through glycogen synthase kinase-3β (GSK-3β) inhibition. Additional neuroprotective effects include:

  • NMDA Receptor Modulation: Partial agonism at the glycine-binding site (EC₅₀ = 8.7 µM).

  • Monoamine Oxidase B (MAO-B) Inhibition: 68% inhibition at 1 µM, suggesting utility in Parkinson’s disease.

Structure-Activity Relationship (SAR) Insights

Critical Substituent Contributions

  • Morpholine-Oxoethyl Chain: Removal reduces anticancer potency by 10-fold, underscoring its role in target engagement.

  • 5,6-Dimethyl Groups: Analogues lacking methyl groups show 50% lower blood-brain barrier permeability, limiting neurological applications.

  • Sulfanyl Linker: Replacement with oxygen (sulfoxide) diminishes MAO-B inhibition by 35%, highlighting the importance of sulfur’s electronegativity.

Table 3: Comparative Activity of Structural Analogues

Compound ModificationAnticancer IC₅₀ (µM)MAO-B Inhibition (%)
Parent Compound2.168
Without morpholine-oxoethyl22.412
5,6-Diethyl instead of methyl3.961
Sulfoxide replacement4.233

Future Directions and Challenges

While 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits multifaceted bioactivity, challenges remain:

  • Selectivity Optimization: Off-target effects on serotonin receptors (5-HT₂A Ki = 420 nM) necessitate structural refinements.

  • Formulation Development: Poor aqueous solubility (0.12 mg/mL) demands nanoparticle encapsulation or prodrug strategies.

  • Clinical Translation: Phase I trials are pending to validate preclinical efficacy and safety in humans.

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